molecular formula C13H18N2O B11883475 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082871-90-6

10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No.: B11883475
CAS No.: 1082871-90-6
M. Wt: 218.29 g/mol
InChI Key: OVPXDHPMDMRHSY-UHFFFAOYSA-N
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Description

10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a complex organic compound that belongs to the class of pyrazinoisoquinolines. This compound is characterized by its unique structure, which includes a pyrazine ring fused to an isoquinoline moiety, with a methoxy group attached at the 10th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine and 2,3-dichloropyrazine.

    Reaction Conditions: The starting materials are dissolved in dimethylformamide (DMF) and potassium carbonate (K2CO3) is added as a base. The mixture is stirred at 150°C under a nitrogen atmosphere for 8 hours.

    Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The organic phase is extracted with ethyl acetate (EA) and the aqueous phase is acidified with hydrochloric acid (HCl). The pH is then adjusted to alkaline using sodium hydroxide (NaOH) and the product is extracted with dichloromethane (DCM).

    Purification: The organic extracts are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been found to upregulate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression and cellular metabolism . This upregulation can inhibit the growth of certain cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline apart from similar compounds is its unique methoxy substitution at the 10th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1082871-90-6

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

InChI

InChI=1S/C13H18N2O/c1-16-11-3-2-10-4-6-15-7-5-14-9-13(15)12(10)8-11/h2-3,8,13-14H,4-7,9H2,1H3

InChI Key

OVPXDHPMDMRHSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCN3C2CNCC3)C=C1

Origin of Product

United States

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